molecular formula C15H14N4O3 B11107933 2-Hydroxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Hydroxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11107933
M. Wt: 298.30 g/mol
InChI Key: PSRCUXJXTBTNHB-GIJQJNRQSA-N
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Description

2-Hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyl group, a pyridine ring, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzamide with pyridine-3-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazinecarbonyl group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]carbonyl}methyl)benzamide.

    Reduction: Formation of 2-hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)amine.

    Substitution: Formation of substituted derivatives on the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

2-Hydroxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a hydrazinecarbonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-hydroxy-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C15H14N4O3/c20-13-6-2-1-5-12(13)15(22)17-10-14(21)19-18-9-11-4-3-7-16-8-11/h1-9,20H,10H2,(H,17,22)(H,19,21)/b18-9+

InChI Key

PSRCUXJXTBTNHB-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CN=CC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CN=CC=C2)O

Origin of Product

United States

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